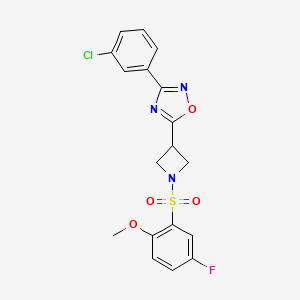
3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H15ClFN3O4S and its molecular weight is 423.84. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing azetidinone and oxadiazole derivatives due to their significant antibacterial and antifungal activities. For instance, Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, showing their potential in antimicrobial activities. These compounds were synthesized through a series of reactions and characterized by IR, 1H NMR, and spectroscopic data, highlighting the importance of structural analysis in developing effective antimicrobial agents (Shah et al., 2014).
Antimicrobial Activities
Compounds bearing the oxadiazole moiety, similar in structural relevance, have shown promising antimicrobial properties. Prajapati and Thakur (2014) reported on the synthesis of novel azetidinones with significant antibacterial and antifungal activities, supporting the potential of oxadiazole derivatives in treating infections (Prajapati & Thakur, 2014).
Docking Studies and Cyclooxygenase-2 Inhibitors
Al-Hourani et al. (2015) conducted docking studies on tetrazole derivatives, including analyses that can be parallelly applied to oxadiazole derivatives, providing insights into their orientation and interaction within the active site of cyclooxygenase-2 enzyme. This research underlines the importance of computational studies in understanding the biological activities of such compounds (Al-Hourani et al., 2015).
Cytotoxic Evaluation for Cancer Treatment
Adimule et al. (2014) synthesized novel 1,3,4-oxadiazoles containing the phenyl thiophene moiety and evaluated their anticancer properties. This research exemplifies the exploration of oxadiazole derivatives for potential therapeutic applications in cancer treatment, showcasing the diverse applicability of such compounds (Adimule et al., 2014).
Proton Exchange Membranes for Fuel Cells
Xu et al. (2013) explored sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole as proton exchange membranes for medium-high temperature fuel cells. This study demonstrates the potential of oxadiazole derivatives in enhancing the performance of fuel cells, highlighting their significance beyond biomedical applications (Xu et al., 2013).
properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O4S/c1-26-15-6-5-14(20)8-16(15)28(24,25)23-9-12(10-23)18-21-17(22-27-18)11-3-2-4-13(19)7-11/h2-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCZUNUHNUZZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)
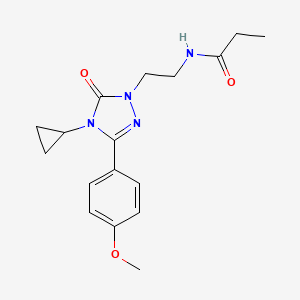
![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)
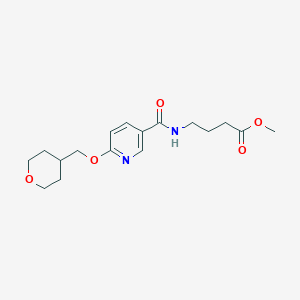
![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2802592.png)
![6-amino-N,8-bis(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2802595.png)
![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2802596.png)
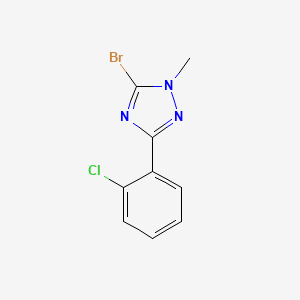
![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2802598.png)
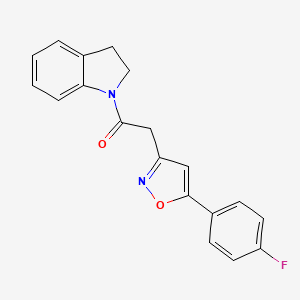
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)-3-furamide](/img/structure/B2802601.png)
![Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2802602.png)
![4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide](/img/structure/B2802605.png)